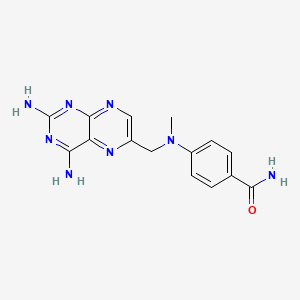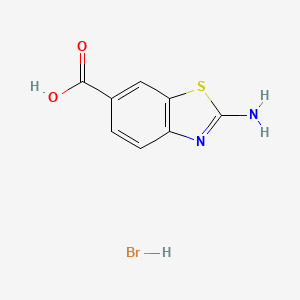![molecular formula C14H11N3O2 B14472869 2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide CAS No. 65823-07-6](/img/structure/B14472869.png)
2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide is a complex organic compound with a unique structure that includes a pyridoquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The conditions for these reactions vary but often include specific temperatures, pressures, and solvents to optimize the reaction rate and yield.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide
- 2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carboxylic acid
Uniqueness
2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
65823-07-6 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-methyl-11-oxopyrido[2,1-b]quinazoline-8-carboxamide |
InChI |
InChI=1S/C14H11N3O2/c1-8-2-4-11-10(6-8)14(19)17-7-9(13(15)18)3-5-12(17)16-11/h2-7H,1H3,(H2,15,18) |
InChI Key |
NTIUZYIRHQFFHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C=CC(=CN3C2=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)

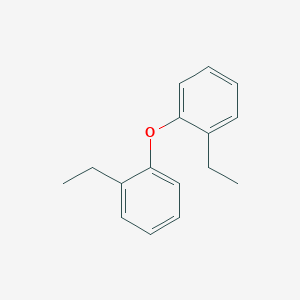
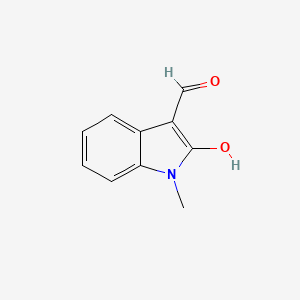
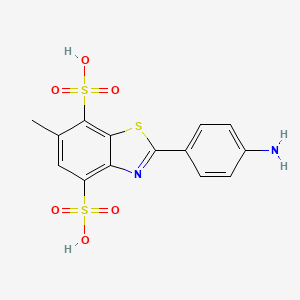
![2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide](/img/structure/B14472817.png)
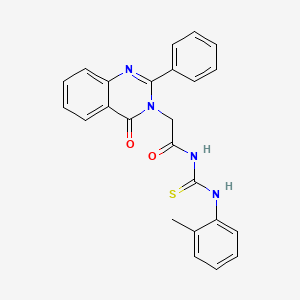
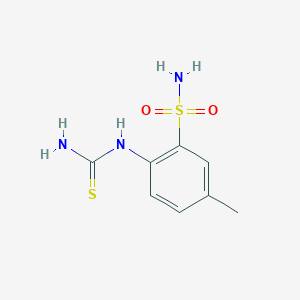
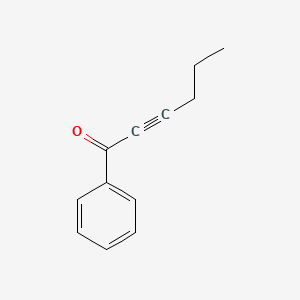

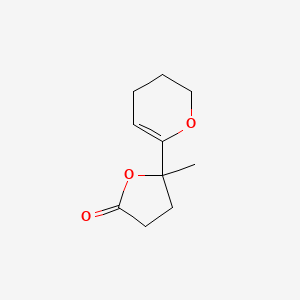
![[(Dimethylamino)(phenyl)methyl]phosphonic acid](/img/structure/B14472857.png)
